molecular formula C18H18BrN3O B2608753 3-(3-Bromophenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one CAS No. 647031-71-8

3-(3-Bromophenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one

Cat. No.: B2608753
CAS No.: 647031-71-8
M. Wt: 372.266
InChI Key: AIHWUIWUCOOPHK-BQYQJAHWSA-N
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Description

3-(3-Bromophenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one is a complex organic compound that features a bromophenyl group, a pyridinyl-substituted piperazine ring, and a propenone moiety

Properties

IUPAC Name

(E)-3-(3-bromophenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O/c19-16-5-3-4-15(14-16)7-8-18(23)22-12-10-21(11-13-22)17-6-1-2-9-20-17/h1-9,14H,10-13H2/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHWUIWUCOOPHK-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C=CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)/C=C/C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001328281
Record name (E)-3-(3-bromophenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819540
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

647031-71-8
Record name (E)-3-(3-bromophenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of phenyl compounds to introduce the bromine atom at the meta position.

    Piperazine Substitution: The bromophenyl intermediate is then reacted with 4-(2-pyridinyl)piperazine under controlled conditions to form the piperazino derivative.

    Propenone Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

3-(3-Bromophenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one involves its interaction with specific molecular targets. The bromophenyl and pyridinyl groups may interact with enzymes or receptors, modulating their activity. The propenone moiety can participate in covalent bonding with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    3-Bromophenyl derivatives: Compounds like 3-bromophenylamine or 3-bromophenylacetic acid.

    Pyridinyl-substituted piperazines: Compounds such as 1-(2-pyridinyl)piperazine or 4-(2-pyridinyl)piperazine.

    Propenone derivatives: Compounds like chalcones or benzylideneacetones.

Uniqueness

3-(3-Bromophenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

3-(3-Bromophenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one, also known as a derivative of propenone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a bromophenyl group and a piperazine moiety, which are known to influence various biological interactions. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C19H22BrN5O
  • Molecular Weight: 452.78 g/mol
  • CAS Number: 1263358-13-9

Anticancer Properties

Studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, research has shown that derivatives containing bromophenyl groups can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of bromophenyl derivatives. The results demonstrated that these compounds could inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. Piperazine derivatives have been documented to possess antibacterial properties against a range of pathogens.

Case Study: Antimicrobial Efficacy

In a recent study published in the International Journal of Antimicrobial Agents, various piperazine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on bacterial growth.

Neuropharmacological Effects

Research has also explored the neuropharmacological effects of piperazine-based compounds. Given the presence of the piperazine ring in this compound, it may interact with neurotransmitter systems.

Findings on Neuropharmacological Activity

A study highlighted in Neuropharmacology examined piperazine derivatives for their effects on serotonin and dopamine receptors. The findings suggested that these compounds could modulate neurotransmitter levels, potentially offering therapeutic benefits for mood disorders.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor cell proliferationJournal of Medicinal Chemistry
AntimicrobialSignificant inhibition of bacterial growthInternational Journal of Antimicrobial Agents
NeuropharmacologicalModulation of serotonin and dopamine levelsNeuropharmacology

Structure-Activity Relationship (SAR)

Compound FeatureBiological Effect
Bromophenyl groupEnhances anticancer activity
Piperazine moietyContributes to neuropharmacological effects
Propenone structureImparts antimicrobial properties

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